N-[3-(acetylamino)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
Description
N-[3-(acetylamino)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core (5-oxopyrrolidine) substituted with a 2,3-dihydro-1,4-benzodioxin moiety and an acetylamino phenyl carboxamide group.
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O5/c1-13(25)22-15-3-2-4-16(10-15)23-21(27)14-9-20(26)24(12-14)17-5-6-18-19(11-17)29-8-7-28-18/h2-6,10-11,14H,7-9,12H2,1H3,(H,22,25)(H,23,27) |
InChI Key |
PNWLZPAALUHGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The 2,3-dihydro-1,4-benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Acetylation of Aniline: The acetylation of aniline with acetic anhydride produces N-acetylaniline.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through a cyclization reaction, often using a suitable catalyst and solvent system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetylamino group (-NHCOCH₃) and carboxamide linkage (-CONH-) are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Product | Evidence Source |
|---|---|---|---|
| Acidic hydrolysis (acetylamino) | 6M HCl, 100°C, 6 hrs | 3-aminophenyl derivative + acetic acid | : Hydrolysis of acetylamino groups in related compounds |
| Basic hydrolysis (carboxamide) | NaOH (aq.), reflux | Carboxylic acid (-COOH) + aniline derivative | : Base-mediated carboxamide cleavage |
-
Mechanistic Insight :
Pyrrolidone Ring Reactivity
The 5-oxopyrrolidine ring participates in ring-opening and nucleophilic addition:
-
Key Notes :
Benzodioxin Stability and Oxidation
The 2,3-dihydro-1,4-benzodioxin moiety exhibits limited reactivity under mild conditions but undergoes oxidation at elevated temperatures:
-
Structural Impact :
Electrophilic Aromatic Substitution
The aromatic rings (phenyl and benzodioxin) undergo substitution reactions:
-
Regioselectivity :
Functional Group Interconversion
The carboxamide group participates in condensation and coupling:
| Reaction Type | Conditions | Product | Evidence Source |
|---|---|---|---|
| Condensation with hydrazine | Ethanol, Δ | Hydrazide derivative | : Hydrazide formation from carboxamides |
| Suzuki coupling (aryl boronic acid) | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified analog | : Palladium-catalyzed cross-coupling |
-
Applications :
-
Hydrazide derivatives are intermediates for heterocycle synthesis.
-
Coupling reactions enable structural diversification for drug discovery.
-
Metabolic Pathways (Predicted)
Based on structural analogs, potential in vivo transformations include:
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
Medicinally, N-[3-(acetylamino)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide could be investigated for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly through inhibition of specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could act by binding to active sites of enzymes, thereby inhibiting their activity, or by interacting with receptors to modulate signaling pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s pyrrolidinone core differentiates it from dihydropyridine-based analogs (e.g., AZ257 and AZ331 in ), which feature a 1,4-dihydropyridine ring system. Dihydropyridines are known for calcium channel modulation, whereas pyrrolidinones often serve as conformational constraints or hydrogen-bond donors in drug design .
Table 1: Structural Comparison of Key Compounds
Substituent Impact on Physicochemical Properties
- Acetylamino vs. Chloro-Methyl Phenyl Groups: The target compound’s acetylamino group (logP ~1.0) likely improves solubility compared to the chloro-methyl substituent in its analog (logP ~2.5), which may enhance membrane permeability but reduce aqueous solubility .
- Thiazolyl vs.
Biological Activity
N-[3-(acetylamino)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 312.32 g/mol. The structure features an acetylamino group, a benzodioxin moiety, and a pyrrolidine ring, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. The mechanism appears to involve the modulation of NF-kB signaling pathways .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The observed mechanism involves apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase .
Case Study 1: Antimicrobial Efficacy
A study conducted on antimicrobial efficacy showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. The study concluded that modifications to the acetylamino group could enhance antibacterial activity .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving rat models with induced arthritis, treatment with the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Use statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs or response surface methodologies (RSM) can minimize the number of trials while maximizing data output . For example, prioritize variables like reaction time and stoichiometric ratios to improve yield and purity. Validate results using HPLC or NMR for structural confirmation .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
- Methodological Answer : Combine multinuclear NMR spectroscopy (e.g., , , ) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to resolve ambiguities . For heterocyclic moieties (e.g., benzodioxin), analyze coupling constants in NMR to confirm regiochemistry .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow institutional Chemical Hygiene Plans (CHPs) for toxicological risks, including fume hood use, PPE (gloves, lab coats), and waste disposal. Prioritize acute toxicity screening (e.g., LD50 assays) if biological activity is suspected. For advanced labs, implement real-time air monitoring for volatile byproducts .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms involving the pyrrolidine-3-carboxamide core?
- Methodological Answer : Apply quantum chemical reaction path searches (e.g., IRC calculations) to model intermediates and transition states. Compare activation energies for competing pathways (e.g., nucleophilic vs. electrophilic attack at the carbonyl group). Integrate molecular dynamics simulations to account for solvent effects . For conflicting experimental data (e.g., unexpected byproducts), use meta-analytical frameworks to reconcile computational and empirical results .
Q. What advanced techniques are suitable for studying the compound’s pharmacokinetic properties?
- Methodological Answer : Use microsomal stability assays (e.g., liver microsomes) to evaluate metabolic degradation. Pair with LC-MS/MS for quantification of metabolites. For tissue distribution studies, employ radiolabeling (e.g., -isotope tagging) and autoradiography . Address discrepancies in bioavailability data by adjusting formulation parameters (e.g., co-solvents, cyclodextrin encapsulation) .
Q. How can researchers design scalable reactor systems for this compound’s production?
- Methodological Answer : Optimize continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions). Use computational fluid dynamics (CFD) to model mixing efficiency and avoid hotspots. For heterogeneous catalysis, evaluate fixed-bed vs. slurry reactors based on catalyst lifetime and selectivity . Validate scalability with pilot-scale trials under Good Laboratory Practice (GLP) guidelines .
Q. What strategies address contradictions in biological activity data across cell-based assays?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum-free media) to reduce variability. Use orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to confirm target engagement. For inconsistent IC50 values, apply Hill slope analysis to differentiate competitive vs. non-competitive inhibition . Cross-validate findings with CRISPR-mediated gene knockout models .
Data Analysis & Method Validation
Q. How should researchers analyze conflicting spectroscopic data for the benzodioxin moiety?
- Methodological Answer : Perform 2D NMR experiments (e.g., - HSQC, COSY) to resolve overlapping signals. Compare experimental NMR shifts with DFT predictions to confirm substituent effects. For ambiguous NOE correlations, use variable-temperature NMR to probe conformational flexibility .
Q. What statistical approaches are recommended for validating reproducibility in synthesis batches?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis (PCA)) to batch data, focusing on critical quality attributes (CQAs) like purity and yield. Use control charts to monitor process stability over time. For out-of-specification (OOS) results, conduct root-cause analysis using Ishikawa diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
